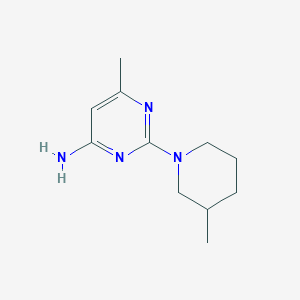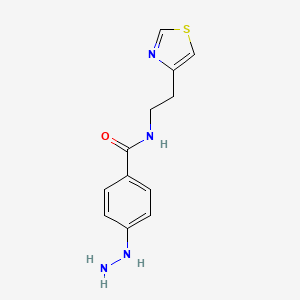
(2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that features a tetrahydrofuran ring substituted with acetoxymethyl and mercapto-purinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and subsequent functionalization with acetoxymethyl and mercapto-purinyl groups. Common reagents used in these steps include acetic anhydride, pyridine, and thiol-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
(2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the acetoxymethyl group can produce hydroxymethyl derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to nucleosides suggests it may have antiviral or anticancer properties, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and catalysis .
作用機序
The mechanism of action of (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid function by incorporating into DNA or RNA strands . These interactions can disrupt cellular processes, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- (2R,3R,4R,5S)-2-(Hydroxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl monoacetate
- (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl triacetate
Uniqueness
The uniqueness of (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
特性
分子式 |
C16H18N4O8S |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-[(6-sulfanylidene-3H-purin-9-yl)oxy]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O8S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)28-20-6-19-11-14(20)17-5-18-15(11)29/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,29)/t10-,12-,13-,16+/m1/s1 |
InChIキー |
MHXJWISTNWEONH-VSBTWAGUSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)ON2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)

![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)

![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)

![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
